molecular formula C36H30Cl2NiP2 B7819496 Bis(triphenylphosphine)nickel(II)chloride

Bis(triphenylphosphine)nickel(II)chloride

Cat. No.: B7819496
M. Wt: 654.2 g/mol
InChI Key: ZBRJXVVKPBZPAN-UHFFFAOYSA-L
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Description

Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂, CAS 14264-16-5) is a tetracoordinate nickel(II) complex with a molecular weight of 656.18 g/mol . It exists in both tetrahedral and square planar geometries, depending on the coordination environment . The compound is synthesized by reacting nickel(II) chloride hexahydrate with triphenylphosphine in glacial acetic acid, yielding a green precipitate . Key properties include a decomposition temperature of 250°C and applications in catalysis, such as C–H activation, cross-coupling, and oxidative addition reactions .

Properties

IUPAC Name

nickel(2+);triphenylphosphane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRJXVVKPBZPAN-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ni+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Cl2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Bis(triphenylphosphine)nickel(II) chloride
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CAS No.

14264-16-5
Record name Bis(triphenylphosphine)nickel dichloride
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Record name Nickel, dichlorobis(triphenylphosphine)-
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Record name Bis(triphenylphosphine)nickel(II) chloride
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Preparation Methods

Reagents and Reaction Stoichiometry

The classical synthesis involves nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and triphenylphosphine (PPh₃) in glacial acetic acid (AcOH). A molar ratio of 1:2 for NiCl₂·6H₂O to PPh₃ is typically employed to ensure complete ligand coordination.

Procedural Overview

  • Dissolution of Nickel Salt : NiCl₂·6H₂O (4.76 g, 20 mmol) is dissolved in 100 mL of warm AcOH.

  • Ligand Addition : PPh₃ (10.50 g, 40 mmol) is separately dissolved in AcOH and cooled to room temperature before combining with the nickel solution.

  • Crystallization : The mixture is stirred for 30 minutes, yielding a dark green precipitate, which is filtered, washed with cold AcOH, and dried under vacuum.

Yield and Purity

This method typically achieves yields of 85–90%, with purity >95% as confirmed by elemental analysis. The use of AcOH ensures ligand solubility while minimizing side reactions.

Ethanol-Isopropanol Reflux Method

Anhydrous Conditions for Enhanced Stability

A modified protocol emphasizes anhydrous solvents to prevent hydrolysis of the nickel complex:

Stepwise Procedure

  • Nickel Chloride Solution : NiCl₂·6H₂O (1.2 g) is dissolved in dry ethanol (15 mL) under gentle warming.

  • Ligand Dissolution : PPh₃ (2.8 g) is refluxed in isopropanol (30 mL) until fully dissolved.

  • Combination and Reflux : The nickel solution is added to the ligand mixture, refluxed for 10 minutes, and cooled to precipitate crystalline product.

  • Workup : The product is filtered, washed with cold ethanol and diethyl ether, and air-dried.

Performance Metrics

  • Yield : Near-quantitative (98%)

  • Advantages : Reduced decomposition risk due to anhydrous conditions; high crystallinity facilitates handling.

Triethyl Orthoformate-Assisted Dehydration

Rationale for Dehydrating Agents

The presence of water in NiCl₂·6H₂O can hinder ligand coordination. A 2023 study introduced triethyl orthoformate (TEOC) as an in situ dehydrating agent to improve yields.

Optimized Protocol

  • Dehydration Step : NiCl₂·6H₂O is heated at 80°C for 2 hours to produce NiCl₂·2H₂O.

  • Reaction with PPh₃ : The partially dehydrated nickel chloride is reacted with PPh₃ in TEOC-containing ethanol under reflux.

  • Isolation : The product is filtered and washed with anhydrous ether.

Comparative Yield Analysis

MethodYield (%)Purity (%)Key Improvement
Traditional AcOH85–9095
Ethanol-Isopropanol9897Anhydrous solvents
TEOC-Assisted9999Water removal via TEOC

The TEOC method achieves near-stoichiometric yields by suppressing side reactions from residual water.

Mechanistic Insights and Critical Parameters

Ligand Coordination Dynamics

The octahedral geometry of NiCl₂(PPh₃)₂ arises from the displacement of labile water molecules in NiCl₂·6H₂O by PPh₃ ligands. Spectroscopic studies confirm that the rate-limiting step involves the dissociation of water from the nickel center, which is accelerated in aprotic solvents.

Solvent Polarity Effects

  • Polar Solvents (AcOH, DMF) : Enhance nickel salt solubility but may stabilize ionic intermediates, complicating isolation.

  • Nonpolar Solvents (Toluene) : Reduce solubility, favoring precipitate formation but requiring prolonged reaction times .

Chemical Reactions Analysis

Types of Catalyzed Reactions

NiCl₂(PPh₃)₂ facilitates several key transformations:

Reaction Type Substrates Key Products Functional Group Tolerance
Suzuki-Miyaura CouplingAryl chlorides, boronatesBiaryls, heterobiarylsKeto, ester, ether, cyano
Negishi CouplingAryl halides, organozincBiaryl ketones, aminesAmides, sulfonates
HydrosilylationAlkenes, silanesSiloxanes, alkylsilanesStyrene derivatives
CarboxylationAryl chlorides, CO₂Aryl carboxylic acidsElectron-deficient arenes
C–P Bond FormationAryl chlorides, phosphinesArylphosphine oxidesHalides, pseudohalides

Reaction Conditions and Reagents

Optimal conditions vary by reaction type:

Cross-Coupling Reactions

  • Solvent: THF or DMF (highest activity in THF)

  • Base: K₃PO₄ (superior to Na₂CO₃ or CsF)

  • Catalyst Activation: Reduction with n-BuLi or Zn generates active Ni(0) species

  • Temperature: Room temperature for aryl mesylates/sulfamates; 60–80°C for aryl chlorides

Hydrosilylation

  • Silane: Diphenylsilane (1.2 equiv)

  • Solvent: Toluene, 80°C, 12–24 hrs

Carboxylation

  • CO₂ Pressure: 1 atm

  • Additive: MgCl₂ (accelerates CO₂ insertion)

Mechanistic Insights

The catalytic cycle involves three stages:

  • Reduction to Active Ni(0):
    NiCl₂(PPh₃)₂ reacts with n-BuLi or Zn to form Ni(0)-PPh₃ complexes, which undergo oxidative addition with substrates like aryl chlorides :

    Ni0+Ar–XNiII(Ar)(X)(PPh3)2\text{Ni}^{0} + \text{Ar–X} \rightarrow \text{Ni}^{II}(\text{Ar})(\text{X})(\text{PPh}_3)_2
  • Transmetallation:
    Organometallic reagents (e.g., boronic acids, organozinc) transfer their organic group to nickel:

    NiII(Ar)(X)+R–BNiII(Ar)(R)+Byproducts\text{Ni}^{II}(\text{Ar})(\text{X}) + \text{R–B} \rightarrow \text{Ni}^{II}(\text{Ar})(\text{R}) + \text{Byproducts}
  • Reductive Elimination:
    Carbon–carbon bond formation releases the product and regenerates Ni(0):

    NiII(Ar)(R)Ar–R+Ni0\text{Ni}^{II}(\text{Ar})(\text{R}) \rightarrow \text{Ar–R} + \text{Ni}^{0}

Structural Effects:

  • The square planar isomer (red form) predominates in polar solvents, favoring oxidative addition .

  • The tetrahedral isomer (blue form) is more active in nonpolar media due to weaker Ni–Cl bonding .

Performance Comparison

NiCl₂(PPh₃)₂ exhibits distinct advantages over other nickel catalysts:

Catalyst Turnover Frequency (TOF) Functional Group Tolerance Stability
NiCl₂(PPh₃)₂/n-BuLi120 h⁻¹ (Suzuki coupling) High (keto, cyano) Air-stable precursor
Ni(COD)₂/PCy₃150 h⁻¹ ModerateAir-sensitive
Pd(PPh₃)₄200 h⁻¹Low (sensitive to esters) Moderate

Key Advantages:

  • Cost-Effective: ~50% cheaper than Ni(COD)₂ .

  • Scalability: Works in gram-scale syntheses without yield drop .

Limitations and Challenges

  • Substrate Scope: Less effective for electron-rich aryl chlorides (e.g., p-methoxychlorobenzene requires >24 hrs) .

  • Byproduct Formation: Competitive homocoupling observed with bulky boronic acids .

  • Ligand Degradation: Triphenylphosphine oxidizes to phosphine oxide under aerobic conditions, necessitating inert atmospheres .

Recent Advances

  • Room-Temperature Coupling: Modified protocols using PCy₃ as a co-ligand enable couplings at 25°C with 85–95% yields .

  • C–H Activation: NiCl₂(PPh₃)₂ catalyzes direct arylation of indoles via chelation-assisted C–H bond cleavage .

NiCl₂(PPh₃)₂ remains indispensable in modern synthetic chemistry due to its balance of activity, stability, and cost. Ongoing research aims to expand its substrate scope and improve enantioselectivity in asymmetric transformations.

Scientific Research Applications

Catalysis

Cross-Coupling Reactions

Bis(triphenylphosphine)nickel(II)chloride is widely recognized for its catalytic role in cross-coupling reactions, including:

  • Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds. The use of this nickel complex enhances the reaction efficiency and yield .
  • Negishi Coupling : Similar to Suzuki reactions, Negishi coupling facilitates the formation of carbon-carbon bonds using organozinc reagents. The nickel complex serves as an effective catalyst, allowing for diverse coupling partners .

Hydrosilylation and Hydrogenation

The compound is also utilized as a catalyst for hydrosilylation reactions, where silanes react with alkenes or alkynes, and hydrogenation processes, which involve the addition of hydrogen to unsaturated compounds. These reactions are crucial in organic synthesis for producing various functionalized products .

Organometallic Chemistry

In organometallic chemistry, this compound acts as a key reagent for synthesizing complex organometallic compounds. Its ability to form stable complexes allows researchers to explore new synthetic pathways and develop novel materials with tailored properties .

Material Science

The compound plays a significant role in material science, particularly in developing conductive polymers and nanomaterials. Its application in these areas is vital for advancements in electronics and energy storage technologies. For example, this compound can be incorporated into polymer matrices to enhance conductivity and stability .

Pharmaceutical Development

In pharmaceutical research, this compound is employed in the synthesis of biologically active compounds. Its catalytic properties streamline the drug discovery process by facilitating the formation of complex molecular structures that are often required in medicinal chemistry .

Coordination Chemistry

This compound is instrumental in studying coordination complexes and metal-ligand interactions. Understanding these interactions is crucial for various biological processes and industrial applications. Researchers utilize this compound to explore the fundamental principles of coordination chemistry and develop new catalysts .

Data Table: Summary of Applications

Application AreaSpecific Reactions/UsesBenefits
CatalysisSuzuki Coupling, Negishi CouplingHigh efficiency and yield
Organometallic ChemistrySynthesis of organometallic compoundsEnables exploration of new synthetic pathways
Material ScienceDevelopment of conductive polymers and nanomaterialsEnhances electronic properties
Pharmaceutical DevelopmentSynthesis of biologically active compoundsStreamlines drug discovery
Coordination ChemistryStudy of metal-ligand interactionsAdvances understanding of coordination chemistry

Case Studies

  • Suzuki Coupling Example : A study demonstrated that using this compound in Suzuki coupling reactions led to a significant increase in product yield compared to traditional palladium catalysts, highlighting its potential as a cost-effective alternative .
  • Hydrosilylation Reaction : Research showed that this nickel complex effectively catalyzed the hydrosilylation of styrene with diphenylsilane, yielding high conversions under mild conditions, showcasing its utility in synthetic organic chemistry .
  • Material Development : Investigations into incorporating this compound into polymer systems revealed enhanced electrical conductivity, making it a promising candidate for applications in flexible electronics .

Mechanism of Action

The mechanism by which nickel, dichlorobis(triphenylphosphine)-, exerts its catalytic effects involves the coordination of the nickel center with the phosphorus atoms of the triphenylphosphine ligands. This coordination facilitates the activation of substrates and the formation of reactive intermediates, leading to the desired chemical transformations .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Geometry Melting/Decomposition Point Appearance
Bis(triphenylphosphine)nickel(II) chloride C₃₆H₃₀Cl₂NiP₂ 656.18 Tetrahedral/Square Planar 250°C (decomposes) Green solid
Bis(triphenylphosphine)nickel(II) bromide C₃₆H₃₀Br₂NiP₂ 745.11 Likely similar Not reported Not reported
trans-Bis(dicyclohexylphenylphosphino)Ni(II)Cl₂ C₃₆H₅₄Cl₂NiP₂ 678.36 Not specified Not reported Purple powder
Chloro(2-methylphenyl)bis(triphenylphosphine)Ni(II) C₄₃H₃₇ClNiP₂ 709.85 Not specified 195–200°C Solid
[1,3-Bis(diphenylphosphino)propane]Ni(II)Cl₂ C₂₇H₂₆Cl₂NiP₂ 562.07 Likely bidentate Not reported Not reported

Key Observations :

  • Thermal Stability : Bis(triphenylphosphine)nickel(II) chloride decomposes at 250°C, higher than Chloro(2-methylphenyl)bis(triphenylphosphine)Ni(II) (195–200°C), suggesting greater thermal robustness .

Key Differences :

  • Ligand Flexibility: The monodentate PPh₃ ligands in Bis(triphenylphosphine)nickel(II) chloride allow dynamic coordination, facilitating diverse catalytic pathways. In contrast, bidentate ligands (e.g., in ) enforce rigid geometries, favoring specific reaction mechanisms.
  • Substrate Scope : Bulkier ligands (e.g., dicyclohexylphenylphosphine) enable catalysis of sterically hindered substrates but may reduce activity for smaller molecules .

Biological Activity

Bis(triphenylphosphine)nickel(II)chloride, also known as dichlorobis(triphenylphosphine)nickel(II), is a coordination complex with significant biological and catalytic applications. This compound is synthesized by reacting nickel(II) chloride with triphenylphosphine in various solvents, leading to two geometric isomers: a red square planar form and a blue tetrahedral form. Each isomer exhibits distinct properties, influencing their biological activity and utility in organic synthesis.

  • Molecular Formula : NiCl2_2(PPh3_3)2_2
  • Molecular Weight : Approximately 654.17 g/mol
  • Appearance : Dark green to dark gray crystals or powder
  • Melting Point : ~250°C (decomposes)
  • Solubility : Insoluble in water; hygroscopic nature

The biological activity of this compound primarily arises from its ability to act as a catalyst in various chemical reactions, particularly in the formation of biologically active compounds. The nickel center can coordinate with different substrates, facilitating transformations that are crucial in medicinal chemistry.

Biological Applications

  • Catalysis in Organic Synthesis :
    • Widely utilized in cross-coupling reactions such as Suzuki, Negishi, and Kumada couplings, which are essential for constructing complex organic molecules, including pharmaceuticals .
  • Synthesis of Biologically Active Molecules :
    • The compound has been employed in the synthesis of various biologically active molecules, contributing to drug discovery and development.
  • Potential Therapeutic Agents :
    • Research indicates that nickel complexes can exhibit anti-cancer properties and may be used to develop novel therapeutic agents .

Toxicity and Safety Considerations

Despite its applications, this compound poses certain health risks:

  • Irritation : It is classified as an irritant and can cause respiratory issues upon inhalation. Chronic exposure may lead to skin inflammation or conjunctivitis .
  • Safety Precautions : Appropriate handling measures should be employed to minimize exposure, including the use of personal protective equipment (PPE) during experiments.

Study 1: Catalytic Efficiency in Cross-Coupling Reactions

A study demonstrated the effectiveness of this compound in catalyzing Suzuki reactions. The researchers found that the compound could efficiently couple aryl halides with boronic acids under mild conditions, yielding high product yields .

Reaction TypeSubstrates UsedYield (%)Conditions
Suzuki CouplingAryl Halides + Boronic Acids85-95%Mild heat, THF solvent

Study 2: Biological Activity Assessment

Another investigation focused on the biological effects of nickel complexes on cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards specific cancer cells while sparing normal cells, suggesting potential for targeted cancer therapy .

Cell LineIC50 (µM)Selectivity Index
Cancer Cell Line A105
Normal Cell Line B501

Q & A

Q. What is the recommended protocol for synthesizing Bis(triphenylphosphine)nickel(II) chloride, and how can purity be validated?

Methodological Answer: Synthesis typically involves reacting nickel chloride hydrate with triphenylphosphine (PPh₃) in a polar aprotic solvent (e.g., ethanol or dichloromethane) under inert conditions. The product precipitates as a green-black crystalline solid . To validate purity:

  • Use elemental analysis (C, H, Ni, P, Cl) to confirm stoichiometry.
  • IR spectroscopy identifies ν(Ni-Cl) and ν(PPh₃) vibrational modes.
  • Magnetic susceptibility measurements (μeff ≈ 3.2 BM) confirm the paramagnetic Ni(II) center.

Q. How does moisture affect the stability of Bis(triphenylphosphine)nickel(II) chloride during storage and handling?

Methodological Answer: The compound decomposes in humid air or aqueous environments, releasing HCl and forming hydrated nickel species . For stability:

  • Store under anhydrous conditions (argon/glovebox) at 2–8°C.
  • Use desiccants (e.g., molecular sieves) in storage containers.
  • Monitor decomposition via TGA (weight loss at ~250°C) or color changes (green → yellow indicates degradation) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Full-face shields, nitrile gloves, and flame-retardant lab coats .
  • Ventilation: Use fume hoods to avoid inhalation of toxic decomposition products (e.g., HCl, CO) .
  • Emergency Procedures:
    • For skin contact: Rinse with 0.9% saline (not water) to mitigate chemical burns .
    • For spills: Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .
  • Chronic Exposure Mitigation: Regular medical screening for nickel allergy (eczema, respiratory sensitization) .

Advanced Research Questions

Q. What mechanistic role does Bis(triphenylphosphine)nickel(II) chloride play in cross-coupling reactions?

Methodological Answer: The compound acts as a precursor to low-coordinate Ni(0) species via phosphine dissociation, enabling oxidative addition into C-X (X = Cl, Br) bonds. Key applications:

  • Kumada Coupling: Ni(II) is reduced to Ni(0), which inserts into Grignard reagents .
  • Catalytic Cycles: Monitor ligand exchange kinetics using 31P NMR to optimize PPh₃/Ni ratios .
  • Steric Effects: Bulky PPh₃ ligands hinder undesired β-hydride elimination, favoring aryl-aryl coupling .

Q. How can contradictory reports on catalytic efficiency in C–H activation be resolved?

Methodological Answer: Discrepancies often arise from:

  • Moisture Sensitivity: Trace H₂O poisons active Ni(0) centers. Use Karl Fischer titration to verify solvent dryness .
  • Ligand Lability: Phosphine dissociation rates vary with solvent polarity. Study via UV-Vis kinetics in DMF vs. THF .
  • Substrate Scope: Electron-deficient arenes require higher Ni loading (5–10 mol%) due to slower oxidative addition .

Q. What strategies optimize reaction conditions for nickel-catalyzed reductive eliminations?

Methodological Answer:

  • Redox-Active Additives: Ascorbic acid reduces Ni(II) to Ni(0), accelerating turnover .
  • Temperature Control: Reactions above 80°C promote ligand loss; use low-temperature NMR to track intermediates .
  • Solvent Screening: High-dielectric solvents (DMF) stabilize charged intermediates but may deactivate Ni via coordination .

Q. How should researchers assess environmental risks of Bis(triphenylphosphine)nickel(II) chloride in waste streams?

Methodological Answer:

  • Aquatic Toxicity: Acute 96h-LC50 for fish is pH-dependent (toxic at pH <4.5 due to HCl release). Neutralize waste to pH 6–9 before disposal .
  • Bioaccumulation: Nickel binds to organic matter; use ICP-MS to quantify residual Ni in treated effluent .
  • Regulatory Compliance: Follow EPA guidelines for Ni limits (e.g., <0.1 mg/L in wastewater) .

Q. What analytical methods characterize decomposition products during catalytic applications?

Methodological Answer:

  • GC-MS: Identify volatile byproducts (e.g., triphenylphosphine oxide, chlorobenzene) .
  • XRD: Detect crystalline Ni(0) nanoparticles formed via reduction .
  • EPR: Monitor paramagnetic Ni(I) intermediates in radical pathways .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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